

# Foy 251: A Head-to-Head Comparison with Other Antiviral Agents

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## Compound of Interest

Compound Name: Foy 251

Cat. No.: B021791

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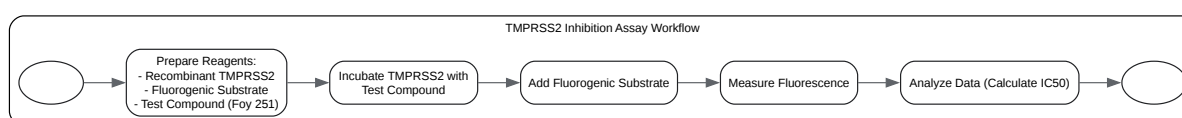
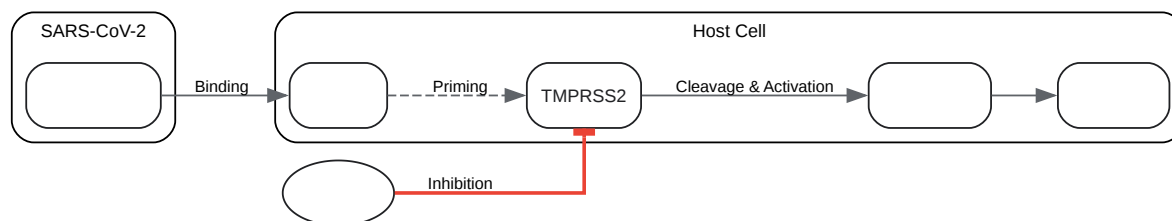
For Researchers, Scientists, and Drug Development Professionals

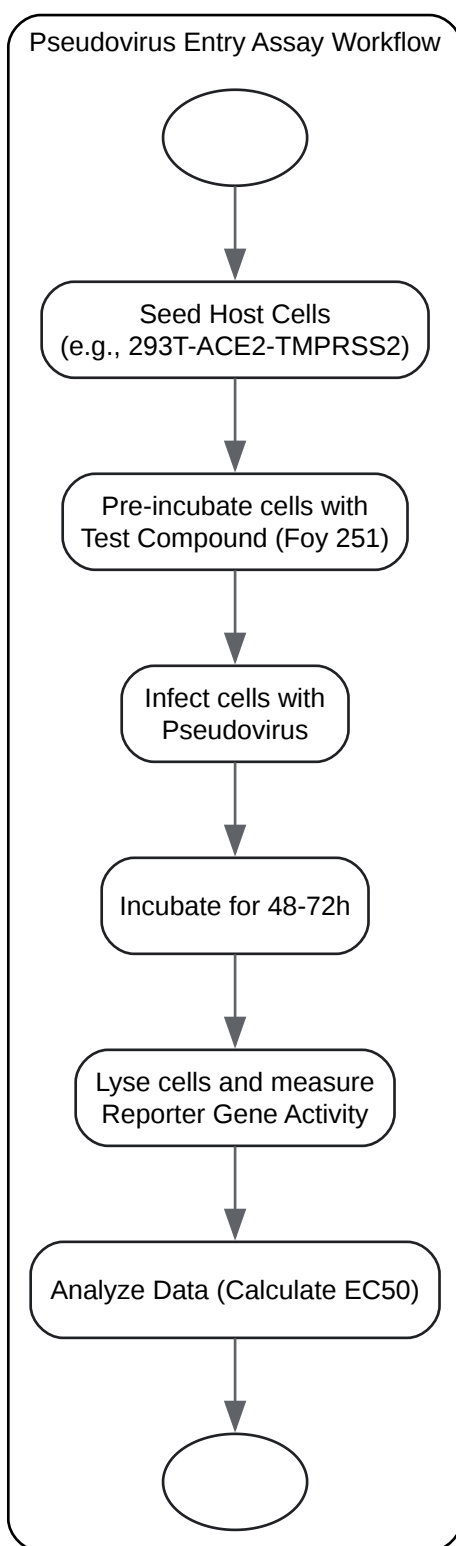
## Introduction

**Foy 251**, the active metabolite of the oral prodrug camostat mesylate, is a serine protease inhibitor with established antiviral activity.<sup>[1]</sup> Its primary mechanism of action involves the inhibition of the host cell enzyme Transmembrane Protease, Serine 2 (TMPRSS2), which is crucial for the cell entry of several respiratory viruses, including SARS-CoV-2, influenza virus, and Middle East Respiratory Syndrome coronavirus (MERS-CoV).<sup>[2][3][4]</sup> By blocking the proteolytic cleavage of viral spike proteins by TMPRSS2, **Foy 251** effectively prevents viral fusion with the host cell membrane. This guide provides a head-to-head comparison of **Foy 251**'s in vitro efficacy against that of other notable antiviral agents, supported by experimental data and detailed methodologies.

## Mechanism of Action: Targeting Host Cell Entry

**Foy 251**'s antiviral strategy is centered on inhibiting a host factor essential for viral entry. This approach differs from that of many other antivirals that directly target viral enzymes, such as RNA-dependent RNA polymerase or viral proteases. The inhibition of TMPRSS2 by **Foy 251** is a key step in preventing the viral life cycle from initiating.<sup>[5]</sup>





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- To cite this document: BenchChem. [Foy 251: A Head-to-Head Comparison with Other Antiviral Agents]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b021791#head-to-head-comparison-of-foy-251-and-other-antivirals>]

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